4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly relevant in the field of peptide synthesis, where protecting groups are essential for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected product is obtained after purification.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reducing Boc-protected compounds to alcohols.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Deprotection of the Boc group results in the free amine.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are essential for studying biological processes and developing new therapeutics.
Medicine: Boc-protected amino acids are used in the development of peptide-based drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively cleaved under acidic conditions . This allows for the controlled release of the free amine, which can then participate in further chemical reactions. The Boc group is particularly useful in multi-step synthesis processes, where selective protection and deprotection of functional groups are crucial.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds feature the Boc group attached to various amino acids, providing similar protective functions.
Fmoc-protected amino acids: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another commonly used protecting group for amines in peptide synthesis.
Cbz-protected amino acids: The benzyloxycarbonyl (Cbz) group is also used for protecting amines, though it requires different deprotection conditions compared to Boc.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclohexane carboxylic acid moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in peptide synthesis and other areas of organic chemistry.
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(4,8-6-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYVPLIZYHKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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